1H-Pyrrolo[2,3-B]pyridine, 2-(2-thienyl)-
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Overview
Description
1H-Pyrrolo[2,3-B]pyridine, 2-(2-thienyl)- is a heterocyclic compound that features a pyrrolo[2,3-B]pyridine core with a thienyl substituent at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-B]pyridine, 2-(2-thienyl)- can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with a thienyl-substituted aldehyde under acidic conditions, followed by cyclization to form the desired pyrrolo[2,3-B]pyridine ring system . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-B]pyridine, 2-(2-thienyl)- undergoes a variety of chemical reactions, including:
Scientific Research Applications
1H-Pyrrolo[2,3-B]pyridine, 2-(2-thienyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine, 2-(2-thienyl)- involves its interaction with specific molecular targets. For example, as an FGFR inhibitor, it binds to the ATP-binding site of the receptor, preventing its activation and subsequent downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-B]pyridine, 2-(2-thienyl)- can be compared with other similar compounds such as:
1H-Pyrrolo[2,3-B]pyridine-2-carboxylic acid: This compound has a carboxylic acid group at the 2-position instead of a thienyl group, which affects its chemical reactivity and biological activity.
1H-Pyrrolo[2,3-B]pyridine-3-carboxamide: The presence of a carboxamide group at the 3-position provides different pharmacological properties and potential therapeutic applications.
1H-Pyrrolo[2,3-B]pyridine-4-carbonitrile: The carbonitrile group at the 4-position introduces unique electronic properties and reactivity patterns.
The uniqueness of 1H-Pyrrolo[2,3-B]pyridine, 2-(2-thienyl)- lies in its thienyl substituent, which imparts distinct electronic and steric effects, influencing its interaction with biological targets and its overall pharmacological profile .
Properties
CAS No. |
947017-65-4 |
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Molecular Formula |
C11H8N2S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
2-thiophen-2-yl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C11H8N2S/c1-3-8-7-9(10-4-2-6-14-10)13-11(8)12-5-1/h1-7H,(H,12,13) |
InChI Key |
PGUOISVXUVNWFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC(=C2)C3=CC=CS3)N=C1 |
Origin of Product |
United States |
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